molecular formula C18H17F3N2O3S2 B2735342 1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-31-9

1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2735342
CAS No.: 868218-31-9
M. Wt: 430.46
InChI Key: GXDTUVRIJDUTFY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a sulfonyl- and sulfanyl-substituted imidazole derivative. Its structure features a 4-methoxybenzenesulfonyl group at the 1-position and a 4-(trifluoromethyl)benzylsulfanyl moiety at the 2-position of the imidazole ring. The 4-methoxy group is electron-donating, while the trifluoromethyl group is strongly electron-withdrawing, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions . Imidazole derivatives are widely studied for their roles in medicinal chemistry, materials science, and catalysis due to their heterocyclic aromaticity and ability to participate in hydrogen bonding .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S2/c1-26-15-6-8-16(9-7-15)28(24,25)23-11-10-22-17(23)27-12-13-2-4-14(5-3-13)18(19,20)21/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDTUVRIJDUTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-(trifluoromethyl)benzyl mercaptan under basic conditions to form the intermediate compound. This intermediate is then reacted with 4,5-dihydroimidazole in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-methoxy group may counterbalance the hydrophobicity introduced by the trifluoromethyl group, offering tunable solubility for drug delivery applications .

Bioactivity and Computational Similarity

While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

  • Similarity Metrics : Computational studies using Tanimoto and Dice coefficients (e.g., Morgan fingerprints) show that substituents like trifluoromethyl or dichloro groups significantly influence bioactivity clustering . Compounds with >70% structural similarity often share modes of action, as demonstrated in HDAC inhibitor studies .
  • Protein Interactions : Sulfonyl/sulfanyl imidazoles frequently target enzymes (e.g., kinases, oxidoreductases) due to their ability to form hydrogen bonds and π-π stacking interactions .

Pharmacokinetic Properties

  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, enhancing plasma half-life compared to methyl or halogenated analogs .
  • Permeability : The 4-methoxy group may improve intestinal absorption relative to dichloro-substituted derivatives, which exhibit higher molecular weight and steric hindrance .

Biological Activity

The compound 1-(4-methoxybenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of sulfonyl and trifluoromethyl groups. The general synthetic pathway includes:

  • Formation of Imidazole : Starting materials undergo cyclization to form the imidazole core.
  • Sulfonylation : The introduction of the methoxybenzenesulfonyl group is achieved through electrophilic aromatic substitution.
  • Thioether Formation : The trifluoromethylphenyl group is attached via a sulfanyl linkage.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines with IC50 values in the low micromolar range. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased markers of early and late apoptotic stages.
  • Cell Cycle Arrest : It may also induce cell cycle arrest at specific phases, contributing to its antitumor effects.

Table 1 summarizes the cytotoxicity data against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
SISO (Cervical)2.38Apoptosis induction
RT-112 (Bladder)3.77Cell cycle arrest
MCF-7 (Breast)5.50Apoptosis induction

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity.
  • Sulfonamide Moiety : Variations in the sulfonamide group have been linked to increased selectivity towards cancer cells.

Case Studies

In a comparative study on various imidazole derivatives, compounds similar to this compound exhibited promising results in inhibiting tumor growth in vivo. For example:

  • A derivative with a similar sulfonamide structure showed significant tumor reduction in xenograft models.
  • Another study reported enhanced efficacy when combined with established chemotherapeutics like cisplatin.

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